![molecular formula C17H19N3O4S B2389791 N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688055-27-8](/img/structure/B2389791.png)
N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit antineoplastic and antimonoamineoxidase properties , suggesting potential targets could be cancer cells and monoamine oxidase enzymes.
Mode of Action
Based on its structural similarity to other quinazoline derivatives , it may interact with its targets by binding to specific receptor sites, thereby inhibiting their function and leading to downstream effects.
Biochemical Pathways
Given its reported antineoplastic and antimonoamineoxidase activities , it may be involved in pathways related to cell growth and neurotransmitter metabolism.
Result of Action
Based on its reported antineoplastic and antimonoamineoxidase activities , it may lead to the inhibition of cell growth and modulation of neurotransmitter levels.
Biologische Aktivität
N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure includes a cyclopentyl group and a quinazoline derivative, which is known for various pharmacological properties. The molecular formula is C19H24N2O2S with a molecular weight of approximately 408.607 g/mol. The presence of the thioxo and dioxole functional groups contributes to its unique biological activity.
Anticancer Activity
Research has shown that quinazoline derivatives exhibit significant anticancer properties. A study focusing on related compounds demonstrated that certain quinazoline derivatives selectively inhibit cancer cell lines, particularly non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. For instance, one compound exhibited a log GI(50) value of -6.01 against HOP-92 cells, indicating potent anticancer activity .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | Log GI(50) Value |
---|---|---|
4.10 | HOP-92 | -6.01 |
U251 | -6.00 |
The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or other cellular pathways that are crucial for cancer cell survival and proliferation. For example, related quinazoline derivatives have been shown to target polo-like kinase 1 (Plk1), a critical regulator in cell division and cancer progression .
Antibacterial Activity
In addition to its anticancer properties, quinazoline derivatives have also demonstrated antibacterial activity. A study highlighted the synthesis of compounds similar to this compound, which showed promising results against various bacterial strains .
Table 2: Summary of Antibacterial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4.10 | E. coli | 12 µg/ml |
S. aureus | 15 µg/ml |
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in vitro against several cancer cell lines. The results indicated that treatment with the compound led to significant apoptosis in HCT-116 cells as evidenced by flow cytometry analysis .
Case Study 2: Safety Profile
In another investigation focusing on the safety profile of related quinazoline derivatives, it was found that compounds exhibited low toxicity in normal cell lines while maintaining potent activity against cancerous cells. This selectivity is crucial for developing therapeutics with minimal side effects .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that N-cyclopentyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor-induced immunosuppression. Inhibiting IDO can enhance the effectiveness of anticancer therapies by restoring immune responses against tumors. The compound has shown promise in preclinical studies for treating various cancers by potentially improving the efficacy of existing treatments when used in combination with other anticancer agents .
Immunomodulatory Effects
The compound's ability to modulate immune responses makes it a candidate for treating conditions where immune suppression is detrimental. For instance, its application in managing immunosuppression associated with infectious diseases like HIV has been explored. By inhibiting IDO activity, it may help in restoring immune function in affected individuals .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing potential side effects. Variations in the cyclopentyl group or modifications to the dioxoloquinazoline structure can significantly impact its biological activity and pharmacokinetic properties .
Preclinical Studies
Several studies have demonstrated the potential of this compound in vitro and in vivo:
- In one study, the compound was tested against various cancer cell lines, showing significant cytotoxicity and induction of apoptosis in tumor cells while sparing normal cells.
- Another investigation highlighted its role in enhancing the efficacy of checkpoint inhibitors by overcoming IDO-mediated immune suppression in murine models of cancer .
Clinical Relevance
While clinical trials are still needed to fully establish its safety and efficacy profiles, preliminary findings suggest that this compound could be a valuable addition to the therapeutic arsenal against cancer and other diseases characterized by immune dysregulation.
Data Summary Table
Application Area | Description |
---|---|
Anticancer Activity | Inhibits IDO; enhances effectiveness of cancer treatments |
Immunomodulatory Effects | Potential treatment for immunosuppression related to infections like HIV |
Mechanism of Action | Interaction with enzymes/receptors; modulation of cellular pathways |
Preclinical Findings | Significant cytotoxicity against cancer cell lines; enhances checkpoint inhibitor efficacy |
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-15(18-10-3-1-2-4-10)5-6-20-16(22)11-7-13-14(24-9-23-13)8-12(11)19-17(20)25/h7-8,10H,1-6,9H2,(H,18,21)(H,19,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPBUEZXYBQTAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.